molecular formula C9H8ClNS B11773648 7-Chloro-3,4-dihydroisoquinoline-1(2H)-thione

7-Chloro-3,4-dihydroisoquinoline-1(2H)-thione

Cat. No.: B11773648
M. Wt: 197.69 g/mol
InChI Key: FYIUMGHOLSDVKM-UHFFFAOYSA-N
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Description

7-Chloro-3,4-dihydroisoquinoline-1(2H)-thione is a chemical compound with the molecular formula C9H8ClNS. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3,4-dihydroisoquinoline-1(2H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-chloroisoquinoline with thiourea in the presence of a base, such as sodium hydroxide, to yield the desired thione compound. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3,4-dihydroisoquinoline-1(2H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like ammonia or thiols are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

7-Chloro-3,4-dihydroisoquinoline-1(2H)-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-3,4-dihydroisoquinoline-1(2H)-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-3,4-dihydroisoquinoline-1(2H)-one: Similar structure but with an oxygen atom instead of sulfur.

    7-Chloroisoquinoline: Lacks the dihydro and thione groups.

    3,4-Dihydroisoquinoline: Lacks the chlorine and thione groups.

Uniqueness

7-Chloro-3,4-dihydroisoquinoline-1(2H)-thione is unique due to the presence of both the chlorine and thione groups, which contribute to its distinct chemical reactivity and biological activity

Properties

Molecular Formula

C9H8ClNS

Molecular Weight

197.69 g/mol

IUPAC Name

7-chloro-3,4-dihydro-2H-isoquinoline-1-thione

InChI

InChI=1S/C9H8ClNS/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4H2,(H,11,12)

InChI Key

FYIUMGHOLSDVKM-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=S)C2=C1C=CC(=C2)Cl

Origin of Product

United States

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